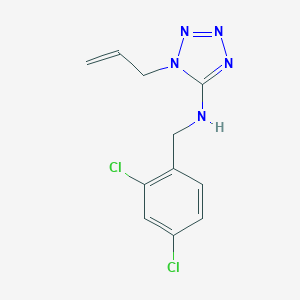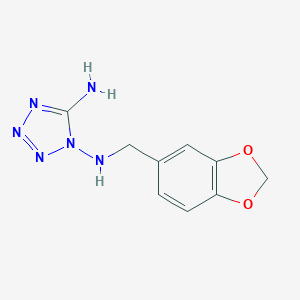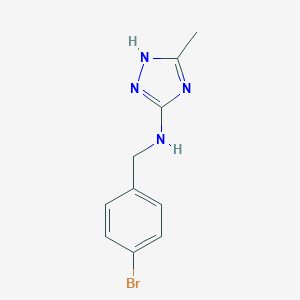
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine, also known as MTA or 4-MTA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent and selective serotonin releasing agent (SSRA) that is used in scientific research to study the effects of serotonin on the brain and behavior. MTA has been found to have a unique pharmacological profile that makes it a valuable tool for investigating the role of serotonin in various physiological and pathological processes.
作用機序
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine works by selectively releasing serotonin from nerve terminals in the brain. It does this by binding to the serotonin transporter (SERT) and inducing the release of serotonin from vesicles in the presynaptic neuron. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine also inhibits the reuptake of serotonin by the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels has been found to produce a range of physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved mood.
Biochemical and Physiological Effects:
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and norepinephrine in addition to serotonin, leading to increased locomotor activity and other stimulant effects. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has also been found to decrease anxiety and improve mood, possibly through its effects on serotonin and other neurotransmitter systems. However, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has also been found to have potential toxic effects on the brain and other organs, and its long-term effects on human health are not well understood.
実験室実験の利点と制限
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has several advantages as a research tool, including its selectivity for serotonin release and its ability to produce a range of physiological and behavioral effects. It is also relatively easy to administer and has a relatively long duration of action compared to other serotonin releasing agents. However, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound. It is also not approved for human use and is classified as a controlled substance in many countries.
将来の方向性
There are several potential future directions for research on 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine and related compounds. One area of interest is the development of new serotonin releasing agents with improved selectivity and safety profiles. Another area of interest is the use of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine and related compounds in the treatment of psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Finally, further research is needed to better understand the long-term effects of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine on human health and to develop strategies for minimizing potential toxic effects.
合成法
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine can be synthesized by a multistep process that involves the reaction of 4-methoxyphenylacetic acid with pyridine to form 1-(pyridin-4-yl)ethanone. This intermediate is then reacted with 2,4,5-trimethoxybenzylamine to form the final product, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine. The synthesis of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine requires specialized equipment and expertise, and should only be attempted by experienced chemists.
科学的研究の応用
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine is primarily used in scientific research to study the role of serotonin in the brain and behavior. It has been found to have a unique pharmacological profile that makes it a valuable tool for investigating the mechanisms of serotonin release and reuptake, as well as the effects of serotonin on various physiological and pathological processes. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has been used in studies of depression, anxiety, addiction, and other psychiatric disorders, as well as in studies of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
1-pyridin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-9-16(21-3)15(20-2)8-13(14)11-18-10-12-4-6-17-7-5-12/h4-9,18H,10-11H2,1-3H3 |
InChIキー |
ZXAVPJASDZXPQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)

![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)